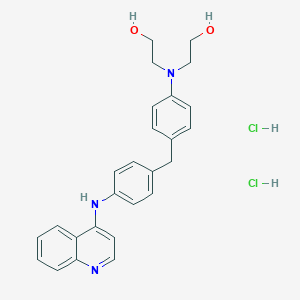
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research applications. It was first synthesized in 2006 by Wang et al. and has since been used in various studies to investigate its mechanism of action and its potential use in treating diseases.
作用機序
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride works by binding to the active site of caspases, preventing them from carrying out their normal functions. It does this by forming a covalent bond with the catalytic cysteine residue in the active site. This prevents the activation of downstream caspases and ultimately inhibits the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce apoptosis in a variety of cell types, including neurons, cancer cells, and immune cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One of the main advantages of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride is its high specificity for caspases. It has been shown to be effective at inhibiting caspases without affecting other cellular processes. However, it is important to note that this compound may have off-target effects at higher concentrations. Additionally, this compound can be toxic to cells at high concentrations, so careful titration is necessary when using it in experiments.
将来の方向性
There are a number of potential future directions for research involving 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride. One area of interest is the role of caspases in the development and progression of cancer. This compound has been shown to be effective at inhibiting caspases in cancer cells, and further research could investigate its potential as a cancer therapy. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Another area of interest is the potential use of this compound in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to reduce neuronal apoptosis in animal models of these diseases, and further research could investigate its potential as a therapeutic agent.
合成法
The synthesis of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride involves a multistep process that includes the reaction of 4-aminobenzyl alcohol with 4-quinolinecarboxaldehyde, followed by the reaction of the resulting product with 4-(4-formylphenyl)aniline. The final product is obtained by reacting the intermediate with HCl.
科学的研究の応用
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been widely used in scientific research applications as an inhibitor of caspases, a family of proteases that play a crucial role in programmed cell death. It has been shown to be effective in inhibiting caspase-3, caspase-7, and caspase-9, which are involved in the apoptotic pathway. This compound has also been used in studies investigating the role of caspases in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
CAS番号 |
133041-49-3 |
|---|---|
分子式 |
C26H29Cl2N3O2 |
分子量 |
486.4 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)-4-[[4-(quinolin-4-ylamino)phenyl]methyl]anilino]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H27N3O2.2ClH/c30-17-15-29(16-18-31)23-11-7-21(8-12-23)19-20-5-9-22(10-6-20)28-26-13-14-27-25-4-2-1-3-24(25)26;;/h1-14,30-31H,15-19H2,(H,27,28);2*1H |
InChIキー |
FQKWUTMXACBJEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
その他のCAS番号 |
133041-49-3 |
同義語 |
2-[2-hydroxyethyl-[4-[[4-(quinolin-4-ylamino)phenyl]methyl]phenyl]amin o]ethanol dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



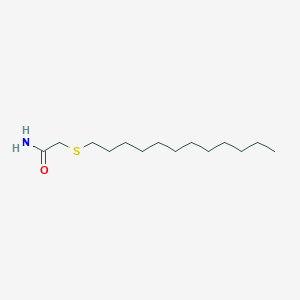


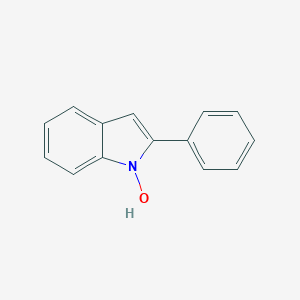
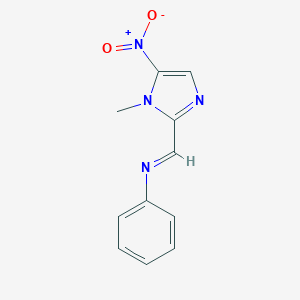
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)


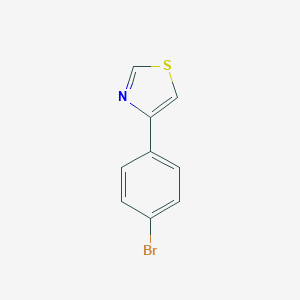
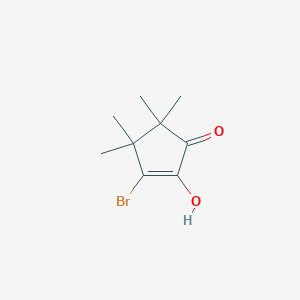
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)


